3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-mercapto-5-cyclopropyl-1,2,4-triazole with 3,4-difluorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents, exhibiting diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazole derivative with potential anticancer and antimicrobial properties.
1,2,3-Triazole: A related compound with applications in medicinal chemistry and materials science.
Uniqueness
3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclopropyl and difluorophenyl groups enhances its binding affinity to target enzymes and improves its overall bioactivity .
Properties
Molecular Formula |
C12H8F2N4S |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
3-cyclopropyl-6-(3,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8F2N4S/c13-8-4-3-7(5-9(8)14)11-17-18-10(6-1-2-6)15-16-12(18)19-11/h3-6H,1-2H2 |
InChI Key |
LJGDRQBTHNTZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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